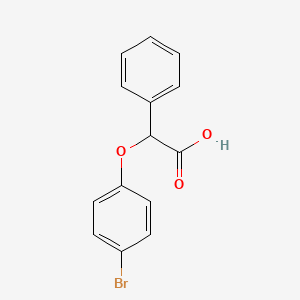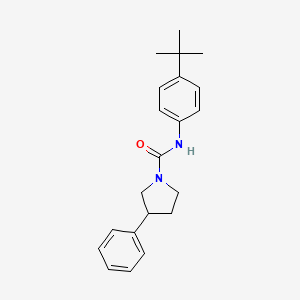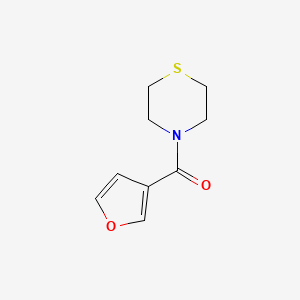
2-(4-Bromophenoxy)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Bromophenoxy)-2-phenylacetic acid” is a chemical compound with the empirical formula C14H11BrO3 and a molecular weight of 307.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenoxy)-2-phenylacetic acid” can be represented by the SMILES string O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Br . This indicates that the compound contains a carboxylic acid group (-COOH) attached to a phenyl ring, which is further connected to another phenyl ring through a bromophenoxy group .
Physical And Chemical Properties Analysis
“2-(4-Bromophenoxy)-2-phenylacetic acid” is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.
Scientific Research Applications
Metabolism in Various Species
A study on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) metabolism found that oxidative deamination leads to the formation of metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), indicating the significance of this pathway in multiple species including humans. Interspecies differences in metabolism were observed, highlighting the complexity of metabolic pathways involving bromophenol derivatives (Carmo et al., 2005).Natural Occurrence and Activity
In a study on bromophenol derivatives from the red alga Rhodomela confervoides, a series of derivatives including 2-phenyl-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid were identified. These compounds, however, showed inactivity against several human cancer cell lines and microorganisms, suggesting a specific biological interaction spectrum (Zhao et al., 2004).Pharmacokinetic Profile
A study on novel 5alpha-reductase inhibitors detailed the synthesis of phenoxybenzoylphenyl acetic acids, revealing potent and selective human type 2 enzyme inhibitors. The pharmacokinetic profile of the bromophenol derivative, after oral administration in rats, demonstrated high bioavailability and a biological half-life, indicating its potential for clinical evaluation (Salem et al., 2006).Antioxidant Properties
Bromophenol derivatives from the marine red alga Polysiphonia urceolata, including compounds structurally similar to 2-(4-Bromophenoxy)-2-phenylacetic acid, exhibited significant DPPH radical-scavenging activity. These findings highlight the potential of bromophenol derivatives as natural antioxidants (Li et al., 2007).Bromophenol Derivatives as Antioxidants
The isolation and characterization of bromophenol derivatives from Rhodomela confervoides revealed potent antioxidant activities, stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that such derivatives, including compounds structurally akin to 2-(4-Bromophenoxy)-2-phenylacetic acid, could be excellent sources of natural antioxidants (Li et al., 2011).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to handle the compound with appropriate protective measures and avoid release to the environment .
properties
IUPAC Name |
2-(4-bromophenoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPPWTYIGIOWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-2-phenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2604540.png)
![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)


![3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2604545.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2604546.png)

![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2604559.png)